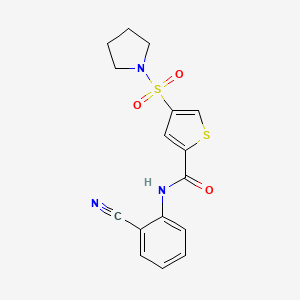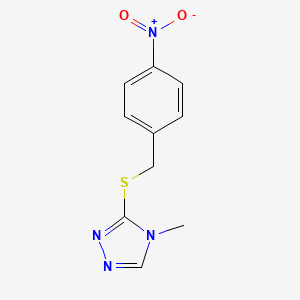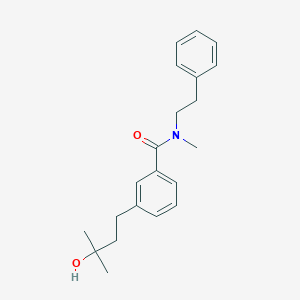![molecular formula C17H19FN2O B5523945 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5523945.png)
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Aplicaciones Científicas De Investigación
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), and it can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Mecanismo De Acción
The mechanism of action of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2 . This inhibition affects the uptake of nucleosides like uridine, thereby influencing nucleotide synthesis and adenosine regulation. The compound binds to the transporter proteins, altering their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another piperazine derivative with similar inhibitory effects on nucleoside transporters.
1-(4-Fluorophenyl)piperazine: A simpler analog with neuropharmacological activity.
Uniqueness
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit ENT2 over ENT1 makes it a valuable tool for studying nucleoside transport mechanisms and developing targeted therapies.
Propiedades
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-3-5-16(6-4-15)20-11-9-19(10-12-20)13-14-1-7-17(21)8-2-14/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMWQWIOTQMLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
![4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5523881.png)
![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)
![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)



![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5523957.png)
